Chemical structure and properties of 8-Azaspiro[4.5]decan-2-ol
Chemical structure and properties of 8-Azaspiro[4.5]decan-2-ol
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 8-Azaspiro[4.5]decan-2-ol , a high-value sp3-rich scaffold used in modern drug discovery.
A Privileged 3D Scaffold for High-Affinity Ligand Design
Executive Summary
8-Azaspiro[4.5]decan-2-ol represents a class of "privileged scaffolds" in medicinal chemistry, characterized by a high fraction of sp3-hybridized carbons (
Chemical Structure & Physicochemical Profile[1][2][3][4]
The molecule consists of a six-membered piperidine ring spiro-fused to a five-membered cyclopentane ring. The hydroxyl group at the C2 position of the cyclopentane ring serves as a critical handle for hydrogen bonding or further functionalization.
2.1 Core Data Table
| Property | Value / Description |
| IUPAC Name | 8-Azaspiro[4.5]decan-2-ol |
| Common Name | 2-Hydroxy-8-azaspiro[4.5]decane |
| CAS Number (HCl) | 2567498-31-9 |
| CAS Number (Free Base) | 1896752-52-5 |
| Molecular Formula | |
| Molecular Weight | 155.24 g/mol |
| CLogP | ~0.5 (Highly dependent on N-substitution) |
| TPSA | ~32 Ų (Free base) |
| Stereochemistry | Contains a chiral center at C2.[1] Enantiomers: (2R) and (2S).[2] |
2.2 Structural Logic & Stereochemistry
The spiro-carbon (C5) creates a perpendicular orientation between the piperidine and cyclopentane rings. This orthogonality is crucial for:
-
Conformational Restriction: It reduces the entropic penalty upon binding to a protein target.
-
Vector Exploration: The C2-hydroxyl group projects into a distinct region of space compared to the piperidine nitrogen, allowing simultaneous engagement of different binding pockets (e.g., the solvent front and a deep hydrophobic pocket).
Synthesis Methodologies
The synthesis of 8-azaspiro[4.5]decan-2-ol typically proceeds through the construction of the spiro-junction followed by functionalization of the five-membered ring. Two primary strategies are employed: Ring-Closing Metathesis (RCM) and Dieckmann Condensation .
3.1 Pathway A: The RCM Approach (Modern & Versatile)
This route is preferred for generating the alkene intermediate, which can be hydroborated to the alcohol.
-
Bis-alkylation: N-Boc-4-piperidone is alkylated with allyl halides to form a diallyl or allyl-vinyl intermediate.
-
Ring-Closing Metathesis: Use of Grubbs' II catalyst closes the cyclopentene ring.
-
Hydroboration-Oxidation: Conversion of the alkene to the alcohol.
3.2 Pathway B: The Diester Cyclization (Scalable)
This route builds the ring via condensation, yielding a ketone which is then reduced.
-
Knoevenagel/Michael: Reaction of N-protected-4-piperidone with an activated acrylate or itaconate derivative.
-
Cyclization: Base-mediated Dieckmann condensation forms the spiro-keto-ester.
-
Decarboxylation: Acidic hydrolysis removes the ester, yielding 8-azaspiro[4.5]decan-2-one .
-
Reduction: Sodium borohydride (
) reduction yields the target 8-azaspiro[4.5]decan-2-ol .
3.3 Visualization of Synthesis Pathways
Caption: Dual synthetic pathways to 8-Azaspiro[4.5]decan-2-ol via Ring-Closing Metathesis (Top) and Dieckmann Condensation (Bottom).[3][2]
Experimental Protocol: Ketone Reduction
Standard procedure for converting 8-azaspiro[4.5]decan-2-one to the title alcohol.
Reagents:
-
Substrate: N-Boc-8-azaspiro[4.5]decan-2-one (1.0 eq)
-
Reductant: Sodium Borohydride (
, 1.5 eq) -
Solvent: Methanol (MeOH)
-
Workup: Saturated
, Ethyl Acetate (EtOAc)[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of N-Boc-8-azaspiro[4.5]decan-2-one in 15 mL of anhydrous MeOH. Cool the solution to 0°C in an ice bath.
-
Addition: Add
(225 mg) portion-wise over 10 minutes. Gas evolution ( ) will occur; ensure proper venting. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the ketone spot.
-
Quench: Carefully add 5 mL of saturated aqueous
to quench excess hydride. Stir for 15 minutes. -
Extraction: Concentrate the methanol in vacuo. Dilute the residue with water (20 mL) and extract with EtOAc (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. The crude alcohol is typically obtained as a viscous oil or white solid (Yield >90%). Stereoisomers (cis/trans) may be separated via flash chromatography if the piperidine nitrogen bears a substituent.
Medicinal Chemistry Applications
5.1 Case Study: SHP2 Allosteric Inhibitors
The most significant application of this scaffold is in the development of allosteric inhibitors for SHP2 (PTPN11) , a phosphatase that acts as a key node in the RAS-MAPK signaling pathway.
-
Mechanism: SHP2 inhibitors like SHP099 bind to an allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.
-
Role of Scaffold: The 8-azaspiro[4.5]decane core mimics the geometry of earlier pyrazine-based inhibitors but offers improved solubility. The amine on the piperidine ring (often at position 4, or the spiro-amine itself) forms a critical salt bridge with Glu250 or Asp491 in the protein.
-
Advantage: The spiro-cycle locks the inhibitor into a "tunnel-like" conformation required to stabilize the auto-inhibited state of SHP2.
5.2 Pharmacokinetic Benefits
Replacing a flat piperazine or piperidine ring with the 8-azaspiro[4.5]decane system often results in:
-
Lower Lipophilicity (LogD): The increased
character reduces non-specific binding. -
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at a typically vulnerable site (the
-carbon of the amine).
References
-
Synthesis of Spiro-Piperidines
- Title: "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
-
Source:Synthesis, 2005.[5]
-
SHP2 Inhibitor Application
- Title: "Discovery of SHP2-IN-1 and rel
- Source:Journal of Medicinal Chemistry / Patent Liter
-
Scaffold Properties & Fsp3
- Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."
- Source:Journal of Medicinal Chemistry, 2009.
-
Sigma Receptor Ligands (Related 1-oxa analogs)
- Title: "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
-
Source:Bioorganic & Medicinal Chemistry, 2020.[6]
Sources
- 1. WO2023154499A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2022256459A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 5. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
